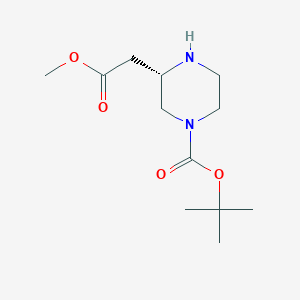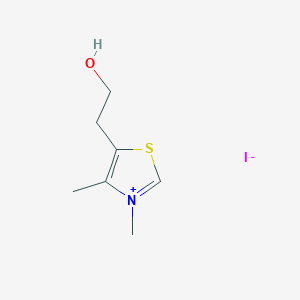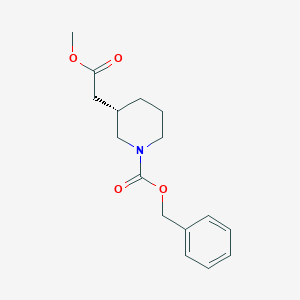
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and hepatitis C virus. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It has a high yield, which makes it cost-effective. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also stable under normal laboratory conditions. However, one of the limitations of using benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity.
Zukünftige Richtungen
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several potential future directions for scientific research. Further studies are needed to determine its potential as an anticancer, antiviral, and antifungal agent. Its mechanism of action needs to be further elucidated to determine its potential as a therapeutic target. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can also be used as a starting material for the synthesis of other compounds with potential biological activities. Further studies are needed to determine the structure-activity relationship of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives.
Synthesemethoden
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of piperidine with benzyl chloroformate and 2-methoxy-2-oxoacetic acid in the presence of a base such as triethylamine. The reaction yields benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various scientific research applications. It is used as a starting material for the synthesis of other compounds with potential biological activities. It is also used as a tool compound for the study of various biochemical and physiological processes. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential anticancer, antiviral, and antifungal activities.
Eigenschaften
CAS-Nummer |
1253792-17-4 |
|---|---|
Produktname |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
UZEBBOFZASZVBP-AWEZNQCLSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Synonyme |
(S)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






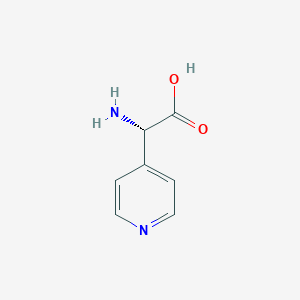


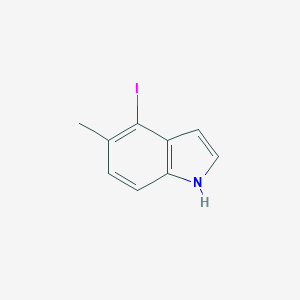
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
